4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylpyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The exact pathways and effects depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: This compound shares the methoxyphenyl group and is used in various organic reactions.
4-Methoxyphenylacetic acid: Another similar compound with applications in organic synthesis.
4-Methoxyphenylpiperazine: This compound is used in medicinal chemistry and shares structural similarities.
Uniqueness
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a methoxyphenyl group, a pyrrolidine ring, and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Biological Activity
4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15NO3
- Molecular Weight : 219.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to interact with glutamate receptors, particularly NMDA receptors, influencing synaptic transmission and neuroprotection .
- Antimicrobial Activity : Derivatives containing the pyrrolidine structure have demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria, indicating potential as a therapeutic agent in infectious diseases .
Antibacterial Activity
A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The compound exhibited moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent.
Compound | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa |
---|---|---|
This compound | Moderate | Good |
Control (e.g., standard antibiotics) | High | High |
Neuroprotective Effects
Research has indicated that compounds with similar structures may exhibit neuroprotective effects by modulating glutamate receptor activity. For instance, certain derivatives have been shown to inhibit excitotoxicity in neuronal cells, which is crucial in conditions like Alzheimer’s disease .
Case Study 1: Neuroprotective Potential
In a recent study, a derivative of this compound was tested for its ability to protect against neuronal cell death induced by excitotoxic agents. The results indicated significant neuroprotection at micromolar concentrations, highlighting the compound's therapeutic potential in neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study found that it exhibited notable efficacy against resistant strains of bacteria, suggesting its potential role in developing new antibiotics.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
JHYGAISMVHBDBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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